11,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(13),2(10),4,6,8,11,16,18,20-nonaen-3-one
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Overview
Description
11,12-diazapentacyclo[118002,1004,9016,21]henicosa-1(13),2(10),4,6,8,11,16,18,20-nonaen-3-one is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(13),2(10),4,6,8,11,16,18,20-nonaen-3-one typically involves multi-step organic reactions. The process often starts with the formation of the core pentacyclic structure through cyclization reactions. Key steps may include:
Cyclization: Formation of the pentacyclic core using cyclization agents under controlled temperature and pressure conditions.
Functional Group Modification: Introduction of nitrogen atoms and other functional groups through substitution reactions.
Purification: Isolation and purification of the final product using techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and implementing continuous flow processes to ensure consistent production. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are often employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
11,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(13),2(10),4,6,8,11,16,18,20-nonaen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The nitrogen atoms in the structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
11,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(13),2(10),4,6,8,11,16,18,20-nonaen-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its pharmacological properties, including potential as an anti-cancer agent.
Industry: Utilized in the development of advanced materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 11,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(13),2(10),4,6,8,11,16,18,20-nonaen-3-one involves its interaction with specific molecular targets. The nitrogen atoms within the structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation.
Comparison with Similar Compounds
Similar Compounds
- 3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]heneicosa-1(21),2,4,6,8,10,15,17,19-nonaen-14-one
- 12-thia-4,9-diazapentacyclo[11.8.0.02,11.03,8.014,19]heneicosa-1(13),2(11),3(8),4,6,14,16,18,20-nonaen-10-one
Uniqueness
11,12-diazapentacyclo[118002,1004,9016,21]henicosa-1(13),2(10),4,6,8,11,16,18,20-nonaen-3-one is unique due to its specific arrangement of nitrogen atoms and the resulting chemical properties
Properties
CAS No. |
147508-66-5 |
---|---|
Molecular Formula |
C19H12N2O |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
11,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(13),2(10),4,6,8,11,16,18,20-nonaen-3-one |
InChI |
InChI=1S/C19H12N2O/c22-19-14-8-4-3-7-13(14)18-17(19)16-12-6-2-1-5-11(12)9-10-15(16)20-21-18/h1-8H,9-10H2 |
InChI Key |
JRPTUWBXRMQHRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)C4=C(C5=CC=CC=C5C4=O)N=N2 |
Origin of Product |
United States |
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